molecular formula C11H13BrClNO2 B13676969 2-Bromo-5-chloro-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyridine

2-Bromo-5-chloro-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyridine

Cat. No.: B13676969
M. Wt: 306.58 g/mol
InChI Key: KHFXJODKYVINAD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-bromo-5-chloro-3-(oxan-2-yloxymethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO2/c12-11-8(5-9(13)6-14-11)7-16-10-3-1-2-4-15-10/h5-6,10H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFXJODKYVINAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC2=C(N=CC(=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of 2-bromo-5-chloropyridine as a starting material, which is then reacted with tetrahydro-2H-pyran-2-ylmethanol under suitable conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chloro-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The tetrahydro-2H-pyran-2-ylmethoxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis can produce the corresponding alcohol and pyridine derivative .

Scientific Research Applications

2-Bromo-5-chloro-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : 2-Bromo-5-chloro-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyridine
  • Molecular Formula: C₁₁H₁₃BrClNO₂
  • Molecular Weight : 330.59 g/mol
  • Key Features :
    • Pyridine core with bromo (position 2), chloro (position 5), and a tetrahydro-2H-pyran-2-yloxymethyl group (position 3).
    • The tetrahydro-2H-pyran (THP) group acts as a protective moiety for the hydroxymethyl functionality, enhancing stability during synthetic processes .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Compound Name Core Structure Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Pyridine Br (2), Cl (5), THP-O-CH₂ (3) C₁₁H₁₃BrClNO₂ 330.59 Protected intermediate for synthesis
(5-Bromo-2-chloropyridin-3-yl)methanol Pyridine Br (5), Cl (2), CH₂OH (3) C₆H₅BrClNO 236.47 Unprotected alcohol; prone to oxidation
2-Bromo-5-chloro-3-(trifluoromethyl)pyridine Pyridine Br (2), Cl (5), CF₃ (3) C₇H₃BrClF₃N 274.46 Electron-withdrawing CF₃ enhances reactivity
3-bromo-5-(tetrahydro-2H-pyran-4-yloxy)pyridine Pyridine Br (3), THP-O- (5) C₁₀H₁₂BrNO₂ 272.11 THP-O- at position 5; steric effects
5-Bromo-2-chloro-4-methylpyridine Pyridine Br (5), Cl (2), CH₃ (4) C₆H₅BrClN 206.47 Methyl group directs regioselectivity

Key Observations :

  • Protective Groups: The THP-O-CH₂ group in the target compound improves stability compared to the unprotected hydroxymethyl analogue (C₆H₅BrClNO), which is susceptible to oxidation .
  • Electronic Effects : Trifluoromethyl (CF₃) in C₇H₃BrClF₃N withdraws electron density, increasing electrophilicity at the pyridine ring, whereas THP-O-CH₂ is electron-donating .
  • Steric Hindrance: THP substituents introduce bulkiness, affecting reaction kinetics. For example, THP-O- at position 5 (C₁₀H₁₂BrNO₂) may hinder nucleophilic attacks compared to position 3 .

Halogenated Pyridine Derivatives

Compound Name Halogens (Positions) Functional Group (Position) Boiling Point (°C) Density (g/cm³) Synthetic Utility Reference
2-Bromo-5-chloro-3-(trifluoromethyl)pyridine Br (2), Cl (5) CF₃ (3) N/A N/A Cross-coupling reactions
5-Bromo-2-chloro-4-methylpyridine Br (5), Cl (2) CH₃ (4) N/A N/A Building block for agrochemicals
5-Bromo-3-iodopyridin-2-yl triflate Br (5), I (3) OTf (2) N/A N/A Triflate as a leaving group

Key Observations :

  • Halogen Reactivity : Bromo and chloro substituents facilitate aryl-halogen bond cleavage in cross-coupling reactions. Iodo substituents (e.g., in C₇H₃BrIN) offer faster reactivity but lower stability .
  • Leaving Groups : Triflate (OTf) in C₇H₃BrIN enables nucleophilic substitution, whereas THP-O-CH₂ is inert under similar conditions .

Heterocyclic Analogues

Compound Name Core Structure Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Applications Reference
3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Br (3), Cl (5), THP (1) C₁₁H₁₁BrClN₃O 316.58 Kinase inhibitor intermediates
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Pyrimidine Br (5), Cl (2), cyclopentylamine (4) C₉H₁₁BrClN₃ 276.56 Antiviral drug candidates

Key Observations :

  • Core Heterocycles : Pyrazolo-pyridines (e.g., C₁₁H₁₁BrClN₃O) exhibit planar rigidity, enhancing binding to biological targets compared to pyridines .

Biological Activity

2-Bromo-5-chloro-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C11H13BrClNO2 and a molar mass of approximately 306.58 g/mol, this compound contains a pyridine ring substituted with bromine and chlorine atoms, along with a tetrahydro-2H-pyran moiety linked via an ether bond. The presence of these functional groups suggests potential reactivity and biological activity, making it a candidate for various pharmacological applications.

The compound's chemical structure is characterized by the following features:

PropertyValue
Molecular FormulaC11H13BrClNO2
Molar Mass306.58 g/mol
CAS Number1456804-03-7

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an antiparasitic agent, neuroprotective properties, and other therapeutic effects.

Antiparasitic Activity

Research indicates that derivatives of pyridine compounds exhibit notable antiparasitic activity. For instance, studies have shown that modifications to the pyridine structure can significantly affect the efficacy against parasites such as Plasmodium falciparum, the causative agent of malaria. The incorporation of polar functionalities enhances aqueous solubility while balancing metabolic stability and activity. For example, certain analogs demonstrated EC50 values (the concentration required to inhibit 50% of the target) in the low micromolar range, indicating promising antiparasitic potential .

Neuroprotective Effects

Additionally, compounds structurally related to this compound have been investigated for their neuroprotective properties. Modified derivatives have shown significant inhibitory effects on enzymes related to neurodegenerative diseases, such as butyrylcholinesterase (BuChE) and beta-secretase (BACE-1), with IC50 values indicating enhanced potency compared to standard treatments like rivastigmine . These findings suggest that this compound may contribute to reducing amyloid-beta aggregation and oxidative stress in neuronal cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The following table summarizes some key findings from SAR studies:

ModificationEffect on ActivityEC50 / IC50 Values
Addition of methoxy groupMaintained activityEC50 = 0.048 μM
Trifluoromethyl substitutionIncreased activityIC50 = 0.010 μM
N-cyclopropyl groupMaintained activityEC50 = 0.023 μM

These modifications demonstrate how subtle changes in structure can lead to significant variations in biological potency.

Case Studies

Several case studies have highlighted the practical applications of this compound:

  • Antiparasitic Properties : A study focused on the synthesis and evaluation of pyridine derivatives revealed that certain analogs exhibited potent activity against P. falciparum, with structural features directly correlating with their effectiveness .
  • Neurodegenerative Disease Models : In vitro studies using human neuronal cell lines demonstrated that specific derivatives not only inhibited key enzymes involved in Alzheimer’s disease but also showed low cytotoxicity, suggesting a favorable safety profile .

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming substitution patterns. The THP group’s characteristic signals (e.g., δ 1.4–1.8 ppm for methylene protons and δ 3.4–4.0 ppm for pyran oxygen-linked protons) help verify protection .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, while fragmentation patterns distinguish between bromine/chlorine isotopes .
  • X-ray Crystallography : Used in advanced studies to resolve ambiguities in regiochemistry, especially when synthesizing coordination complexes .

Are there reported challenges in regioselective functionalization of the pyridine ring?

Advanced Research Question
Regioselectivity is influenced by electronic and steric factors. Bromine at position 2 directs electrophiles to the para position (position 5), but steric hindrance from the THP group at position 3 can divert reactivity. For example, nitration under mixed acid conditions yields a mixture of 4-nitro and 6-nitro derivatives, requiring column chromatography for separation . Computational studies (DFT) suggest that the THP group’s electron-donating effect destabilizes transition states at position 6, favoring substitution at position 4 .

How does this compound compare to similar halogenated pyridines in medicinal chemistry applications?

Advanced Research Question
The compound’s THP-protected hydroxymethyl group enhances solubility compared to non-protected analogs (e.g., 5-bromo-2-chloro-3-hydroxymethylpyridine), making it preferable for in vitro assays . In kinase inhibition studies, the THP group reduces non-specific binding to hydrophobic pockets, improving selectivity profiles . However, in vivo studies require deprotection, which can alter pharmacokinetics. Comparative data from PubChem (e.g., bioactivity scores for similar compounds) highlight its utility as a scaffold for neuroactive agents .

What methods are used to analyze and resolve contradictions in reported reaction yields?

Advanced Research Question
Contradictions often arise from variations in catalysts or solvent systems. For example, Ullmann couplings using CuI/1,10-phenanthroline in DMF may yield 60–70% product, while Pd(OAc)2_2/XPhos in toluene achieves >85% yield but risks THP deprotection . Systematic parameter screening (e.g., Design of Experiments) and kinetic studies (e.g., in situ IR monitoring) help identify optimal conditions . Contradictory biological activity data may stem from impurities; orthogonal purification (e.g., preparative HPLC followed by recrystallization) is recommended .

What role does this compound play in materials science research?

Basic Research Question
The THP group’s stability under non-aqueous conditions makes the compound a precursor for functionalized polymers. For instance, it is used in Suzuki polycondensation to synthesize conjugated polymers for organic semiconductors . The bromine and chlorine substituents enable post-polymerization modifications (e.g., Stille coupling) to introduce electron-withdrawing groups, tuning optical bandgaps .

How is the THP group removed during downstream synthesis, and what are the challenges?

Advanced Research Question
Deprotection is typically achieved using aqueous HCl in THF or PPTS in ethanol, yielding the hydroxymethyl derivative. Over-acidification can protonate the pyridine nitrogen, leading to ring-opening byproducts . Alternative methods, like catalytic hydrogenation, risk reducing bromine or chlorine substituents; thus, Pd/C with H2_2 at 30 psi is avoided . Kinetic studies show that microwave-assisted deprotection reduces reaction times from 12 hours to 30 minutes while maintaining >90% yield .

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